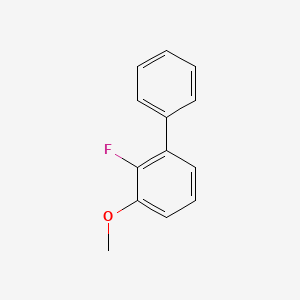

2-Fluoro-1-methoxy-3-phenylbenzene

Description

Contextual Significance of Fluorinated and Methoxy-Substituted Aromatic Systems

The presence of both fluorine and methoxy (B1213986) groups on an aromatic ring creates a molecule with a unique electronic and steric profile, making it a subject of interest in medicinal chemistry and materials science.

Fluorinated Aromatic Systems: The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.org Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density, which can influence the molecule's reactivity and stability. acs.org This "fluorine effect" is a powerful tool in drug design. nih.gov Incorporating fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and improve bioavailability. beilstein-journals.orgresearchgate.net Fluorinated aromatics are key components in a wide range of pharmaceuticals, including anticancer agents and antibiotics, as well as in advanced materials like high-performance polymers and organic light-emitting diodes (OLEDs). beilstein-journals.org

Methoxy-Substituted Aromatic Systems: The methoxy group (–OCH₃) is another prevalent substituent in bioactive compounds, found in many natural products and synthetic drugs. nih.gov While it can participate in hydrogen bonding via its oxygen atom, it contributes less to the polar surface area than a hydroxyl group, which can be advantageous for membrane permeability. mdpi.com When attached to an aromatic system, the methoxy group acts as an electron-donating group, which can modulate the ring's reactivity towards electrophilic substitution. mdpi.com In the context of drug discovery, methoxy groups can be used to explore protein binding pockets and improve ligand potency. mdpi.com However, they can also be sites of metabolic oxidation, a factor that medicinal chemists must consider. mdpi.com The strategic placement of methoxy groups can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Strategic Importance of Phenyl-Substituted Benzene (B151609) Scaffolds in Chemical Sciences

The core structure of 2-Fluoro-1-methoxy-3-phenylbenzene is a biphenyl (B1667301), which consists of two connected phenyl rings. This scaffold is a dominant feature in many marketed drugs and serves as a fundamental building block for projecting pharmacophoric elements in three-dimensional space. The biphenyl moiety is also central to the field of materials science, particularly in the development of liquid crystals and advanced polymers.

The synthesis of biphenyl derivatives is often achieved through powerful cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most utilized methods. acs.org This reaction allows for the efficient formation of carbon-carbon bonds between two aromatic rings, starting from readily available boronic acids and aryl halides. acs.org The flexibility of the biphenyl linkage allows the two aromatic rings to adopt different conformations, which can be crucial for binding to biological targets. However, the lipophilic nature of the biphenyl scaffold can sometimes contribute to poor physicochemical properties in drug candidates. Consequently, a major focus in modern medicinal chemistry is the design of bioisosteres for the phenyl ring to optimize properties like solubility and metabolic stability while maintaining or enhancing biological activity.

Structure

3D Structure

Properties

CAS No. |

1214323-41-7 |

|---|---|

Molecular Formula |

C13H11FO |

Molecular Weight |

202.22 g/mol |

IUPAC Name |

2-fluoro-1-methoxy-3-phenylbenzene |

InChI |

InChI=1S/C13H11FO/c1-15-12-9-5-8-11(13(12)14)10-6-3-2-4-7-10/h2-9H,1H3 |

InChI Key |

VARNVZNSCHNTJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1F)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoro 1 Methoxy 3 Phenylbenzene and Its Analogs

State-of-the-Art Carbon-Carbon Bond Formation Strategies

The construction of the core biphenyl (B1667301) structure is a critical step in the synthesis of 2-fluoro-1-methoxy-3-phenylbenzene. Modern organic synthesis offers a plethora of methods for forging carbon-carbon bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent.

The Suzuki-Miyaura coupling reaction stands as a cornerstone for the synthesis of biaryl compounds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid and ester reagents. nih.govmdpi.com This reaction typically involves the coupling of an aryl halide with an aryl boronic acid or ester in the presence of a palladium catalyst and a base. gre.ac.uk For the synthesis of a molecule like this compound, this could involve the reaction of a suitably substituted fluoromethoxy-bromobenzene with phenylboronic acid, or vice-versa. The efficiency of the Suzuki-Miyaura reaction can be significantly influenced by the choice of ligands, base, and solvent system. nih.govresearchgate.net The use of highly active palladium catalysts, including those based on palladium nanoparticles supported on materials like modified graphene, has shown excellent versatility and good conversion rates in the synthesis of fluorinated biphenyl derivatives. mdpi.com

The Heck reaction, another powerful palladium-catalyzed method, forms a carbon-carbon bond by coupling an unsaturated halide with an alkene. wikipedia.orgnumberanalytics.com While typically used to form substituted alkenes, variations of the Heck reaction can be employed to construct biaryl systems. rsc.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. numberanalytics.comyoutube.com Intramolecular Heck reactions are particularly useful for creating cyclic structures. youtube.com

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis

| Feature | Suzuki-Miyaura Coupling | Heck Reaction |

|---|---|---|

| Coupling Partners | Aryl/vinyl halide (or triflate) + Organoboron compound | Aryl/vinyl halide (or triflate) + Alkene |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Palladium complex (e.g., Pd(OAc)₂, PdCl₂) |

| Key Advantages | Mild conditions, high functional group tolerance, low toxicity of boron reagents. mdpi.com | Good for creating substituted alkenes, high functional group tolerance. youtube.com |

| Typical Product | Biaryl or vinylarene | Substituted alkene |

| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination. rsc.org | Involves oxidative addition, migratory insertion, and β-hydride elimination. numberanalytics.comyoutube.com |

Beyond palladium, other transition metals can mediate the formation of biaryl compounds. The Negishi cross-coupling, for instance, utilizes organozinc reagents and has been shown to be effective for the synthesis of unsymmetrical biaryls catalyzed by nickel or palladium. rsc.org The Ullmann reaction, a classical method, employs copper to couple two aryl halides, though it often requires harsh reaction conditions. orgsyn.org More contemporary approaches have explored the use of other metals like lithium, sodium, and magnesium for coupling aryl halides, although yields can be variable. orgsyn.org

In the pursuit of more sustainable and cost-effective methods, metal-free direct C-H arylation strategies have emerged as a powerful alternative. nih.gov These reactions avoid the need for pre-functionalized starting materials, a significant advantage in terms of atom economy. Some metal-free approaches are promoted by bases and may proceed through radical or ionic mechanisms. acs.org For example, a base-promoted homolytic aromatic substitution can generate an aryl radical that adds to an arene to form the biaryl product. acs.org

Precise Introduction of Fluorine and Methoxy (B1213986) Functionalities

The specific placement of fluorine and methoxy groups is crucial for tuning the properties of the target molecule. This requires synthetic methods that offer high regio- and stereoselectivity.

The introduction of fluorine into an aromatic ring can be challenging due to the high reactivity of many fluorinating agents. jmu.edu Electrophilic fluorination is a common approach, utilizing reagents like Selectfluor®. The regioselectivity of this reaction is often directed by the electronic properties of the substituents already present on the aromatic ring. nih.gov For instance, enamine-activated positions can be selectively fluorinated. nih.gov

Nucleophilic aromatic substitution (SNAr) offers another route to fluorinated aromatics, where a good leaving group (like a nitro or chloro group) is displaced by a fluoride (B91410) source. ebyu.edu.tr The synthesis of polyfluorinated biphenyls has been successfully achieved using Suzuki-Miyaura coupling with fluorinated substrates, demonstrating the compatibility of this reaction with highly electron-poor systems. acs.org Recent advances in I(I)/I(III) catalysis have enabled the highly regioselective fluorination of unactivated allenes to produce propargylic fluorides, showcasing the ongoing development in selective fluorination methodologies. nih.gov

The methoxy group is often introduced through the methylation of a corresponding phenol (B47542). wikipedia.org This can be achieved using various methylating agents in the presence of a base. The directing effect of the methoxy group in electrophilic aromatic substitution is well-established; it is an activating group that directs incoming electrophiles to the ortho and para positions. wikipedia.orgstackexchange.com However, its influence can be modulated by other substituents on the ring and the reaction conditions. acs.org In some cases, a methoxy group can be installed via a nucleophilic aromatic substitution reaction, displacing a suitable leaving group. ebyu.edu.tr Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the late-stage installation of various functional groups, including those that could be precursors to a methoxy group, on complex molecules. acs.org

Green Chemistry Principles and Sustainable Synthesis Protocols

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. reachemchemicals.comtopmostchemical.com This involves the use of renewable resources, energy-efficient processes, and the reduction of hazardous waste. mdpi.comnih.gov

In the context of synthesizing this compound and its analogs, several green strategies can be implemented. The use of water or eco-friendly solvents like glycerol (B35011) and ethanol (B145695) in reactions like the Suzuki-Miyaura coupling is a significant step towards sustainability. mdpi.com Solvent-free reaction conditions, where possible, offer an even better alternative by drastically reducing waste. acs.org For example, Suzuki-Miyaura reactions have been successfully carried out in a quartz sand medium, which serves as a recyclable solid-phase medium. acs.orgacs.org

Microwave-Assisted Organic Synthesis (MAOS) for Derivatization

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool in synthetic chemistry, known for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. qmul.ac.uk The application of microwave irradiation is particularly effective in transition metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of biaryl compounds. acs.orgmdpi.com

The core structure of this compound is a biphenyl system. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for forming the crucial carbon-carbon bond between two aromatic rings. nih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. nih.gov

Microwave irradiation significantly accelerates the Suzuki-Miyaura reaction. acs.org The rapid and uniform heating provided by microwaves can lead to quantitative conversion of starting materials to the desired biaryl product in minutes, whereas conventional heating might require several hours. acs.orgnih.gov For the synthesis of a this compound analog, a plausible route would involve the palladium-catalyzed coupling of a substituted aryl halide with an appropriate boronic acid under microwave conditions. For instance, coupling 2-fluoro-3-methoxy-bromobenzene with phenylboronic acid would directly yield the target scaffold. The efficiency of this process is often enhanced by the use of N-heterocyclic carbene (NHC) ligands, which are stable and promote high catalytic activity. mdpi.com

Research has demonstrated that microwave-assisted Suzuki-Miyaura couplings can be performed with very low catalyst loadings (as low as 0.5 mol%) and short reaction times, making the process efficient and cost-effective. semanticscholar.org The use of aqueous solvent systems or mixtures with polyethylene (B3416737) glycol (PEG) under microwave irradiation further aligns this methodology with the principles of green chemistry. acs.org

Table 1: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling for Biaryl Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | Aryl Bromide/Iodide/Triflate | acs.orgnih.gov |

| Boronic Acid | Arylboronic Acid (1.2-1.5 equiv.) | acs.orgmdpi.com |

| Catalyst | Pd(OAc)2, Pd(PPh3)4, or PdCl2(dppf) | mdpi.comsemanticscholar.org |

| Ligand | Phosphine-based (e.g., PPh3, XPhos) or N-Heterocyclic Carbene (NHC) precursors | mdpi.comnih.gov |

| Base | K2CO3, Cs2CO3, or Na2CO3 (aqueous) | mdpi.commdpi.com |

| Solvent | DMF/H2O, MeCN, iPrOH/H2O, or 1,4-Dioxane/H2O | mdpi.comsemanticscholar.orgmdpi.com |

| Microwave Conditions | 75-300 W, 100-150 °C | acs.orgmdpi.com |

| Reaction Time | 2-15 minutes | acs.orgsemanticscholar.org |

Multicomponent Reactions (MCRs) in Complex Molecule Construction

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. jocpr.commdpi.com This inherent efficiency makes MCRs powerful tools for rapidly generating molecular complexity and creating large libraries of diverse compounds. nih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly prominent for their ability to construct peptide-like scaffolds and other complex functionalized molecules. nih.govbeilstein-journals.org

While MCRs may not be the primary choice for the initial synthesis of the simple this compound core, they are exceptionally suited for its subsequent derivatization into more complex analogs. By introducing a reactive functional group onto the biphenyl scaffold, it can serve as a key building block in an MCR. For example, the synthesis of 2-Fluoro-3-phenyl-benzaldehyde would create a suitable aldehyde component for a Passerini or Ugi reaction.

The Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgnumberanalytics.com This reaction provides a straightforward route to introduce ester and amide functionalities in a single step. organic-chemistry.org

The Ugi four-component reaction (U-4CR) extends this complexity by incorporating a fourth component, typically a primary amine. beilstein-journals.org The reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide produces a bis-amide (an α-acylamino amide), a structure common in peptidomimetics and drug discovery. core.ac.ukbeilstein-journals.org The Ugi reaction is favored in polar protic solvents and allows for enormous structural diversity, as each of the four components can be varied independently. beilstein-journals.orgcore.ac.uk

Utilizing a derivative such as 2-Fluoro-3-phenyl-benzaldehyde in an Ugi reaction with various amines, carboxylic acids, and isocyanides would allow for the modular synthesis of a library of complex molecules. These products would feature the rigid this compound core decorated with diverse, peptide-like side chains, a strategy often employed in medicinal chemistry to explore structure-activity relationships. nih.gov

Table 2: Generalized Scheme for an Ugi Four-Component Reaction (U-4CR)

| Reactant Type | Example Component | Role in Product Structure |

|---|---|---|

| Aldehyde (or Ketone) | 2-Fluoro-3-phenyl-benzaldehyde | Forms the backbone and introduces the substituted biphenyl scaffold. |

| Amine | Primary Amine (e.g., Benzylamine) | Provides one of the amide nitrogen atoms and its substituent. |

| Carboxylic Acid | Acetic Acid | Forms the second amide group (acylates the amino group). |

| Isocyanide | tert-Butyl isocyanide | Provides the carbon backbone for the newly formed amino acid residue and its N-substituent. |

| Product | α-Acylamino Amide Derivative |

Detailed Mechanistic Investigations of Reactions Involving 2 Fluoro 1 Methoxy 3 Phenylbenzene Derivatives

Elucidation of Reaction Pathways and Transition States

The reactivity of 2-Fluoro-1-methoxy-3-phenylbenzene is largely dictated by the electronic interplay of its constituent functional groups: the electron-withdrawing fluorine atom, the electron-donating methoxy (B1213986) group, and the phenyl substituent. These groups influence the electron density of the aromatic ring, thereby directing the course of chemical reactions.

Understanding C-H Bond Activation Mechanisms in Fluoroarenes

The activation of carbon-hydrogen (C-H) bonds in fluoroarenes is a critical step in many synthetic transformations. acs.orgwhiterose.ac.uk The strong C-F bond and the high electronegativity of fluorine can render adjacent C-H bonds more acidic and susceptible to activation. whiterose.ac.uk In derivatives of this compound, C-H bond activation can be anticipated to occur at specific positions on the aromatic rings, influenced by the directing effects of the substituents.

For palladium-catalyzed reactions, a proposed mechanism involves an ambiphilic metal-ligand activation (AMLA) transition state. whiterose.ac.uk In this model, the palladium catalyst interacts with both the C-H bond and the fluoroarene, facilitating bond cleavage. whiterose.ac.uk The rate-limiting step in such reactions is often the C-H bond cleavage itself, leading to the formation of a key organometallic intermediate. whiterose.ac.uk

Intermediates Identification and Characterization (e.g., Radical Species, Organometallic Complexes)

The identification and characterization of transient intermediates are crucial for understanding reaction mechanisms. In reactions involving fluoroarenes, a variety of intermediates can be postulated. In palladium-catalyzed cross-coupling reactions, for instance, σ-aryl palladium species are key intermediates. whiterose.ac.uk Spectroscopic techniques such as in situ NMR and mass spectrometry can be employed to detect and characterize these fleeting species. whiterose.ac.uk In some cases, dinuclear palladium complexes may also form as part of the catalytic cycle. whiterose.ac.uk

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies provide quantitative insights into reaction rates and equilibria. For palladium-catalyzed C-H functionalization of fluoroarenes, kinetic studies have shown that the reaction order with respect to the catalyst, the fluoroarene, and other reactants can vary, indicating complex reaction mechanisms. whiterose.ac.uk For example, a reaction might exhibit first-order kinetics with respect to the fluoroarene and a fractional order with respect to the palladium catalyst. whiterose.ac.uk

| Parameter | Description | Typical Observation in Fluoroarene Reactions |

| Reaction Order | The relationship between the concentration of a reactant and the reaction rate. | Often first-order in the fluoroarene. whiterose.ac.uk |

| Rate-Limiting Step | The slowest step in a chemical reaction, which determines the overall rate. | C-H bond cleavage is frequently the rate-limiting step. whiterose.ac.uk |

| Activation Energy | The minimum amount of energy required for a reaction to occur. | Influenced by the strength of the C-H bond being broken. |

| Enthalpy of Reaction | The change in heat content during a reaction. | Can be determined experimentally or through computational chemistry. |

| Entropy of Reaction | The change in disorder during a reaction. | Reflects changes in the number of molecules and their freedom of motion. |

Theoretical Mechanistic Predictions and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and validating reaction mechanisms. whiterose.ac.uk DFT calculations can be used to model transition states, calculate activation energies, and predict the relative stabilities of intermediates and products. These theoretical predictions can then be compared with experimental data to build a comprehensive understanding of the reaction mechanism. For instance, DFT calculations were instrumental in proposing the AMLA transition state in the palladium-catalyzed direct arylation of fluoroarenes. whiterose.ac.uk

While specific experimental data for this compound is not widely available, theoretical studies on similar molecules can provide valuable predictions about its reactivity and the most probable reaction pathways.

Advanced Spectroscopic and Crystallographic Characterization of 2 Fluoro 1 Methoxy 3 Phenylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 2-Fluoro-1-methoxy-3-phenylbenzene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

Multi-dimensional NMR Techniques for Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of multi-dimensional NMR experiments would be utilized.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would show correlations between adjacent aromatic protons on both the fluorinated and non-fluorinated phenyl rings, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). It would be crucial for assigning the carbon signals based on the already assigned proton signals. For example, the methoxy (B1213986) protons would show a correlation to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (²JCH, ³JCH), providing key information about the connectivity of different molecular fragments. It would be instrumental in confirming the connection between the two phenyl rings and the positions of the fluoro and methoxy substituents. For example, correlations between protons on one ring and carbons on the other would establish the biphenyl (B1667301) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are directly bonded. It would provide insights into the three-dimensional structure and preferred conformation of the molecule, particularly the dihedral angle between the two phenyl rings.

A hypothetical data table summarizing expected NMR correlations is presented below.

| Technique | Observed Correlation (Hypothetical) | Information Gained |

| COSY | Correlation between adjacent aromatic protons. | Confirms proton positions on each aromatic ring. |

| HSQC | Correlation between methoxy protons and methoxy carbon. | Assigns the methoxy carbon signal. |

| HMBC | Correlation from methoxy protons to the carbon bearing the methoxy group. | Confirms the position of the methoxy group. |

| NOESY | Correlation between protons on the two different phenyl rings. | Provides information on the spatial arrangement and conformation. |

Elucidation of Fluorine-Carbon and Fluorine-Proton Coupling Phenomena

The presence of a fluorine atom introduces specific coupling patterns in both the ¹H and ¹³C NMR spectra, which are highly informative.

Fluorine-Proton Coupling (JHF): The fluorine atom will couple with nearby protons, with the magnitude of the coupling constant (J) depending on the number of bonds separating them. Typically, three-bond coupling (³JHF) to the ortho proton and four-bond coupling (⁴JHF) to the meta proton would be observed.

Fluorine-Carbon Coupling (JCF): Similarly, the fluorine atom couples with carbon atoms. The direct one-bond coupling (¹JCF) is usually very large. Longer-range couplings (²JCF, ³JCF, ⁴JCF) would also be observed and would be critical for confirming the position of the fluorine atom on the aromatic ring.

A hypothetical table of fluorine coupling constants is provided below.

| Coupling | Expected Range (Hz) (General) | Significance for this compound |

| ¹JCF | 160-350 | Confirms the direct attachment of fluorine to the carbon skeleton. |

| ²JCF | 15-35 | Helps to identify carbons adjacent to the fluorine-bearing carbon. |

| ³JCF | 0-10 | Provides further confirmation of the substitution pattern. |

| ³JHF | 2-15 | Confirms the ortho relationship between fluorine and a proton. |

| ⁴JHF | 0-5 | Confirms the meta relationship between fluorine and a proton. |

Advanced Vibrational and Electronic Spectroscopic Techniques

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. This technique is excellent for identifying the functional groups present. For this compound, characteristic absorption bands would be expected for:

Aromatic C-H stretching

C=C stretching within the aromatic rings

C-O stretching of the methoxy group

C-F stretching

A table of expected FT-IR absorption bands is shown below.

| Functional Group | Expected Wavenumber Range (cm⁻¹) (General) |

| Aromatic C-H Stretch | 3100-3000 |

| C-H Stretch (Methoxy) | 2950-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch (Aryl Ether) | 1270-1230 (asymmetric), 1050-1010 (symmetric) |

| C-F Stretch | 1250-1020 |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The biphenyl system in this compound would give rise to characteristic π-π* transitions. The substitution pattern with fluoro and methoxy groups would influence the wavelength of maximum absorption (λmax). Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, could provide further insights into the molecule's electronic structure and dynamics.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

To determine the definitive three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction would be the ultimate technique. This method requires growing a suitable single crystal of the compound. By diffracting X-rays off the crystal lattice, a precise map of electron density can be generated, from which the exact positions of all atoms can be determined. SC-XRD would provide accurate bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings, offering an unambiguous depiction of the molecule's solid-state conformation.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Scientific Data

A comprehensive and detailed scientific article on the chemical compound this compound, as outlined by a specific set of advanced characterization parameters, cannot be generated at this time. Extensive searches of public scientific databases and literature have revealed a significant gap in the available experimental data for this particular molecule.

The request specified a focused article detailing the advanced spectroscopic and crystallographic characterization of this compound, with a strict outline that included:

Determination of Molecular Geometry and Conformation: This requires crystallographic data, which provides precise measurements of bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.

Analysis of Intermolecular Interactions and Crystal Packing: This involves a detailed study of how the molecules arrange themselves in a solid state, including the identification and analysis of hydrogen bonds, pi-pi stacking interactions, and a Hirshfeld surface analysis.

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis: This would provide the exact molecular weight and a detailed breakdown of the molecule's fragmentation pattern upon ionization, offering insights into its structural components.

Despite a thorough search for the compound, identified by its CAS number 1214323-41-7, no peer-reviewed articles or database entries containing the necessary experimental results for these specific analyses could be located. While information exists for structurally similar compounds—other fluorinated and methoxylated biphenyl derivatives—this information cannot be extrapolated to this compound with the scientific accuracy required for the requested article. The precise substitution pattern of the fluorine, methoxy, and phenyl groups on the benzene (B151609) ring dictates its unique chemical and physical properties, including its crystal packing and mass spectrometric behavior.

Without access to the foundational research findings from X-ray crystallography and high-resolution mass spectrometry for this compound, the generation of a scientifically rigorous and data-driven article is not possible. The creation of the requested data tables and detailed research findings is contingent on the existence of this primary data.

Therefore, the scientific community has not yet published the specific, in-depth characterization studies that would be necessary to fulfill this request.

Computational and Theoretical Chemistry Studies of 2 Fluoro 1 Methoxy 3 Phenylbenzene

Molecular Electrostatic Potential (MEP) Mapping and Intermolecular Interaction Prediction:An MEP map, generated through quantum chemical calculations, is necessary to visualize the electron-rich and electron-poor regions of 2-Fluoro-1-methoxy-3-phenylbenzene. This map is crucial for predicting sites of nucleophilic and electrophilic attack and understanding potential non-covalent interactions.

Without published studies containing these specific calculations and analyses for this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. Therefore, the article cannot be generated at this time. Further computational research on this specific compound is required before a comprehensive article as outlined can be written.

Synthesis and Exploration of Derivatives and Analogs of 2 Fluoro 1 Methoxy 3 Phenylbenzene

Diversification Strategies for Structural Modulations

The 2-fluoro-1-methoxy-3-phenylbenzene scaffold offers multiple points for structural modification to explore the chemical space and optimize properties. These diversification strategies can be systematically applied to modulate the electronic, steric, and pharmacokinetic profiles of the resulting analogs.

Key diversification points include:

Modification of the Phenyl Ring: The unsubstituted phenyl ring can be readily substituted with a variety of functional groups. Introducing electron-donating or electron-withdrawing groups can alter the electronic distribution across the biphenyl (B1667301) system, impacting its reactivity and potential biological interactions.

Alteration of the Methoxy (B1213986) Group: The methoxy group is a common feature in bioactive molecules and can be modified in several ways. Demethylation to the corresponding phenol (B47542) would introduce a hydrogen bond donor. Alkylation with longer or more complex alkyl chains can modulate lipophilicity. The replacement of the oxygen atom with sulfur or nitrogen is another strategy to explore bioisosteric effects.

Substitution on the Fluoro-Anisole Ring: The aromatic ring bearing the fluorine and methoxy substituents can be further functionalized. Additional substituents can be introduced to fine-tune the molecule's properties or to serve as handles for further synthetic transformations.

Bioisosteric Replacements: Fluorine itself is often used as a bioisostere for a hydrogen atom or a hydroxyl group, a strategy that can enhance metabolic stability and binding affinity. psychoactif.orgnih.govu-tokyo.ac.jp For instance, replacing the fluorine with other halogens or a trifluoromethyl group could systematically probe the effect of size and electronics at that position.

The following table illustrates potential diversification strategies:

| Modification Site | Original Group | Potential Modifications | Anticipated Effect |

| Phenyl Ring | -H | -F, -Cl, -CF3, -CH3, -OCH3, -NO2 | Modulate electronics, lipophilicity, and metabolic stability |

| Methoxy Group | -OCH3 | -OH, -OC2H5, -OCHF2, -SCH3 | Alter hydrogen bonding potential, lipophilicity, and metabolic pathways |

| Fluoro-Anisole Ring | -H (at other positions) | -Cl, -Br, -CH3 | Fine-tune steric and electronic properties |

| Fluoro Group | -F | -Cl, -Br, -CF3 | Probe halogen bonding potential and steric/electronic effects |

Scaffold-Based Library Design and Synthesis

The this compound core can serve as a foundational scaffold for the construction of a chemical library. Scaffold-based library design is a powerful strategy in drug discovery to systematically explore the structure-activity relationship (SAR) around a central chemical motif. nih.govnih.gov This approach involves creating a collection of related compounds by introducing a variety of substituents at defined positions on the scaffold.

A library based on this scaffold could be designed to explore a wide range of physicochemical properties. By varying the substituents on both aromatic rings, a matrix of compounds can be generated. For example, a library could be synthesized by coupling a set of substituted phenylboronic acids with a set of substituted 3-bromo-2-fluoroanisoles. This combinatorial approach allows for the rapid generation of a large number of diverse analogs for screening.

The design of such a library would benefit from computational methods to predict the properties of the virtual compounds, helping to prioritize the synthesis of those with the most promising profiles. This "scaffold hopping" approach, where a known bioactive core is replaced with a novel one while retaining key functional groups, can lead to the discovery of new intellectual property with improved properties. nih.govnih.gov

Emerging Research Applications of 2 Fluoro 1 Methoxy 3 Phenylbenzene in Chemical Sciences

Research as Molecular Probes and Scaffolds in Chemical Biology

Design and Synthesis of Biochemical Tool Compounds (excluding clinical applications)

The strategic placement of fluoro and methoxy (B1213986) groups on one phenyl ring of the biphenyl (B1667301) system makes 2-Fluoro-1-methoxy-3-phenylbenzene and its isomers valuable starting materials or intermediates in the synthesis of novel biochemical tool compounds. These tools are designed to investigate biological systems at a molecular level, for instance, by inhibiting specific enzymes or probing receptor binding sites.

The synthesis of such complex molecules often relies on modern cross-coupling reactions. The Suzuki-Miyaura reaction is a prominent method for creating the core biphenyl structure. acs.org In a typical approach, a functionalized phenylboronic acid is coupled with a phenyl halide in the presence of a palladium catalyst. acs.org For example, derivatives of this compound can be synthesized to create a library of compounds for screening purposes. By modifying the substitution patterns on either phenyl ring, chemists can systematically explore the structure-activity relationship of a potential inhibitor or ligand.

In the design of N-substituted benzimidazole (B57391) carboxamides, which have shown antiproliferative and antioxidant activities in research settings, methoxy-substituted phenyl groups are key components. nih.gov The synthesis of these complex amides involves coupling a carboxylic acid with an amine, where the methoxy-phenyl portion often originates from a precursor like this compound. nih.gov The methoxy groups can later be deprotected to yield hydroxy groups, allowing researchers to probe the differential effects of these functionalities on biological activity. nih.gov The presence of the fluorine atom can enhance metabolic stability or modulate binding affinity through specific interactions, making fluorinated precursors particularly attractive.

Table 1: Synthesis Strategies for Biphenyl-Based Biochemical Tools

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Research Application |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic Acid + Phenyl Halide | Pd(0) complex | Substituted Biphenyls | Creating libraries of potential enzyme inhibitors or receptor ligands. acs.org |

| Amide Coupling | Carboxylic Acid + Amine | EDC, HOBt, DIPEA | Carboxamides | Developing novel antiproliferative and antioxidant compounds for in vitro studies. nih.gov |

Investigation of Ligand-Target Interactions at a Molecular Level (e.g., Hydrogen Bonding, Pi-Pi Interactions)

The specific functional groups of this compound are instrumental in mediating its interactions with biological macromolecules. The study of these non-covalent forces is fundamental to understanding molecular recognition.

Hydrogen Bonding: While traditionally not considered a strong hydrogen bond acceptor, the fluorine atom can participate in weak C-H···F hydrogen bonds. More significantly, the oxygen atom of the methoxy group is a competent hydrogen bond acceptor. In a binding pocket, this oxygen can interact with hydrogen bond donors like the amide protons of a protein backbone or the side chains of amino acids such as asparagine or glutamine.

Pi-Pi Interactions: Pi-pi stacking is a critical interaction for aromatic compounds. The biphenyl structure of this compound involves two phenyl rings that can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The interaction between a fluorinated phenyl ring and a non-fluorinated one can be stronger than a standard phenyl-phenyl interaction due to favorable electrostatic complementarity. researchgate.net The electron-rich nature of a standard phenyl ring interacts favorably with the electron-poor character of the fluorinated ring, creating a stable, face-to-face stacking arrangement. researchgate.net This strong phenyl-perfluorophenyl type of interaction can be a key design element for achieving high-affinity binding in a protein target. researchgate.net The relative orientation of the two rings (the dihedral angle) is influenced by the steric bulk of the methoxy group, which can lock the molecule into a specific conformation that is favorable for binding. acs.org

Table 2: Molecular Interactions Involving Key Functional Groups

| Functional Group | Interaction Type | Potential Partner in a Biological Target | Significance in Molecular Recognition |

|---|---|---|---|

| Phenyl Ring | Pi-Pi Stacking | Aromatic amino acids (Phe, Tyr, Trp) | Anchor the ligand in a binding site; provides affinity and specificity. researchgate.net |

| Fluorine Atom | Weak Hydrogen Bonding (C-H···F) | C-H groups on the protein | Modulates conformation and electronic properties; can enhance binding affinity. |

| Methoxy Group | Hydrogen Bonding (Acceptor) | NH groups from protein backbone or side chains (e.g., Asn, Gln) | Orients the ligand within the binding pocket; contributes to binding energy. |

Precursors for Advanced Radiochemical Labeling in Imaging Research

Fluorine-18 (B77423) Incorporation for Positron Emission Tomography (PET) Tracer Development (excluding clinical use)

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in research to visualize and quantify biological processes in vivo. nih.govfrontiersin.org The development of novel PET tracers is essential for studying disease models and understanding drug mechanisms. Fluorine-18 is a preferred radionuclide for PET due to its nearly optimal half-life (109.7 min) and low positron energy, which allows for high-resolution imaging. frontiersin.orgnih.gov

Compounds like this compound serve as ideal precursors or "scaffolds" for the development of new fluorine-18 labeled PET tracers. The goal is to replace the stable fluorine-19 atom with the radioactive fluorine-18 isotope. This is typically achieved in the final step of the synthesis to minimize handling of radioactive material and maximize the radiochemical yield, a strategy known as late-stage fluorination. rsc.org

There are two primary strategies for introducing fluorine-18 into a molecule like this for research purposes:

Nucleophilic Substitution: A common method involves synthesizing a precursor where the fluorine position is occupied by a good leaving group, such as a nitro group or a trimethylammonium salt. The precursor is then reacted with [¹⁸F]fluoride, which displaces the leaving group to form the desired [¹⁸F]-labeled tracer.

Building Block Approach: Alternatively, a small, simple molecule is first labeled with fluorine-18, creating a radioactive "building block". rsc.org This [¹⁸F]-labeled building block is then coupled to the rest of the molecular scaffold in a rapid, high-yielding reaction. For a biphenyl structure, this could involve preparing [¹⁸F]fluoro-iodobenzene and then using it in a palladium-catalyzed cross-coupling reaction. More advanced methods use boronic acid pinacol (B44631) ester precursors, which can be radiofluorinated in a copper-mediated reaction to produce the final [¹⁸F]-labeled tracer with high efficiency. nih.gov

The development of such tracers based on the this compound framework allows researchers to non-invasively study the distribution and target engagement of novel compounds in preclinical models, providing crucial data long before any potential clinical consideration. nih.gov For example, an [¹⁸F]-labeled version of a novel enzyme inhibitor could be used to confirm that the inhibitor reaches its target in the brain and to determine the relationship between dose and target occupancy. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.